molecular formula C9H9N3O2S B7561063 2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide

Cat. No. B7561063
M. Wt: 223.25 g/mol
InChI Key: SHWKWDWPPUKWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of hydroxamic acid derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes such as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has demonstrated antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide in lab experiments is its potential to exhibit multiple biological activities. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide involves the reaction of 2-mercaptobenzimidazole with N-hydroxyacetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide has been extensively studied for its potential applications in different fields of scientific research. It has been shown to exhibit various biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c13-8(12-14)5-15-9-10-6-3-1-2-4-7(6)11-9/h1-4,14H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWKWDWPPUKWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-hydroxyacetamide

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